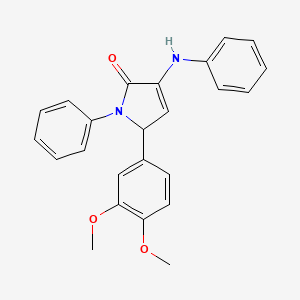

![molecular formula C18H16N4O4S B11652078 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-metoxi-N-[4-(pirimidin-2-ilsulfamoil)fenil]benzamida es un compuesto orgánico sintético conocido por sus diversas aplicaciones en la investigación científica. Este compuesto presenta un esqueleto de benzamida sustituido con un grupo metoxi y un grupo pirimidin-2-ilsulfamoil, convirtiéndolo en una molécula valiosa en la química medicinal y otros campos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-metoxi-N-[4-(pirimidin-2-ilsulfamoil)fenil]benzamida generalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con 4-amino-N-pirimidin-2-il-bencensulfonamida y cloruro de 2-metoxibenzoílo.

Condiciones de reacción: La reacción se lleva a cabo en un disolvente como el dicloroetano, con trimetilamina como base.

Procedimiento: La 4-amino-N-pirimidin-2-il-bencensulfonamida se disuelve en dicloroetano y se enfría a 0°C. Se agrega gota a gota el cloruro de 2-metoxibenzoílo, seguido de trimetilamina. La mezcla se agita a 0°C durante una hora y luego se deja alcanzar la temperatura ambiente.

Purificación: La mezcla de reacción se lava con soluciones de ácido clorhídrico y bicarbonato de sodio para eliminar las impurezas. La capa orgánica se seca con sulfato de sodio anhidro y el disolvente se evapora.

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto probablemente implicarían escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y asegurar la pureza mediante técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC).

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-metoxi-N-[4-(pirimidin-2-ilsulfamoil)fenil]benzamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El grupo metoxi se puede oxidar para formar un grupo hidroxilo.

Reducción: El grupo nitro, si está presente, se puede reducir a una amina.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Hidrogenación catalítica o reactivos como borohidruro de sodio.

Sustitución: Agentes halogenantes como el bromo o agentes clorantes.

Principales Productos

Oxidación: Formación de derivados hidroxilados.

Reducción: Formación de derivados de amina.

Sustitución: Compuestos aromáticos halogenados.

Aplicaciones Científicas De Investigación

La 2-metoxi-N-[4-(pirimidin-2-ilsulfamoil)fenil]benzamida tiene varias aplicaciones en la investigación científica:

Química Medicinal: Se estudia por sus posibles propiedades antiinflamatorias, antimicrobianas y anticancerígenas.

Investigación Biológica: Se utiliza como sonda para estudiar las interacciones enzimáticas y las vías celulares.

Aplicaciones Industriales: Posible uso en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de la 2-metoxi-N-[4-(pirimidin-2-ilsulfamoil)fenil]benzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y afectando las vías celulares. Por ejemplo, puede inhibir ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

- 4-metoxi-N-[4-(2-pirimidinilsulfamoil)fenil]benzamida

- N-(4-Metil-3-((4-(piridin-3-il)pirimidin-2-il)amino)fenil)-4-((4-(piridin-3-il)pirimidin-2-il)amino)fenil)benzamida

Unicidad

La 2-metoxi-N-[4-(pirimidin-2-ilsulfamoil)fenil]benzamida es única debido a su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas. Su grupo metoxi y su parte pirimidin-2-ilsulfamoil contribuyen a su reactividad y posibles aplicaciones terapéuticas, lo que la diferencia de otros compuestos similares .

Propiedades

Fórmula molecular |

C18H16N4O4S |

|---|---|

Peso molecular |

384.4 g/mol |

Nombre IUPAC |

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |

InChI |

InChI=1S/C18H16N4O4S/c1-26-16-6-3-2-5-15(16)17(23)21-13-7-9-14(10-8-13)27(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) |

Clave InChI |

OXZJZDWZEMQVRE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651999.png)

![N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11652007.png)

![2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11652016.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652017.png)

![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)

![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)

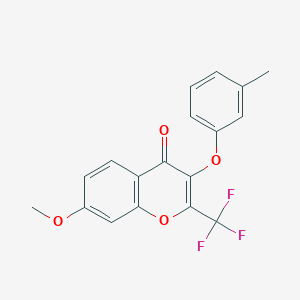

![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

![2-[N-(4-Chlorophenyl)benzenesulfonamido]-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11652053.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)

![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)

![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)